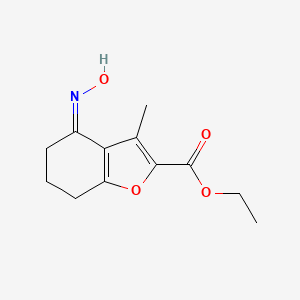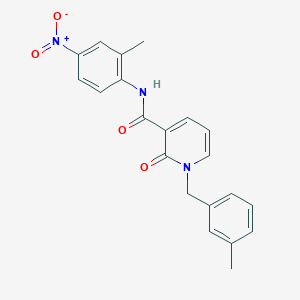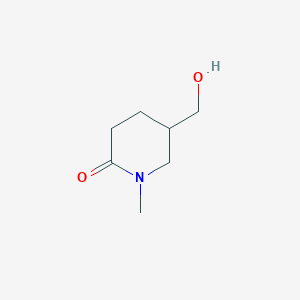![molecular formula C15H20ClNO3 B2512197 2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 1794908-90-9](/img/structure/B2512197.png)
2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" is a chemical entity that appears to be related to various research areas, including the synthesis and analysis of organic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" by introducing the appropriate amine component to the reaction.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies . These techniques are crucial for determining the geometric parameters of a compound and confirming its structure. The molecular structure analysis of "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" would likely involve similar methods to ensure the correct synthesis and to understand the compound's conformation.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of an amino group in 4-amino-3-(4-chlorophenyl)butyric acid allows for its derivatization and subsequent chiral resolution . Similarly, the amino group in "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" would be expected to undergo reactions typical of amines, such as acylation or alkylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and functional groups. The fluorogenic reagent discussed in one study has good stability in both acidic and basic solutions, which is an important property for further manipulation and structural analysis. The stability, solubility, and reactivity of "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" would need to be characterized through similar studies to understand its behavior in different environments.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research into the synthesis of related compounds provides insights into chemical processes and methodologies that might apply to "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate." For instance, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride demonstrates the impact of reaction conditions on yield, showcasing the importance of precise control over temperature and reactant ratios for achieving high-efficiency chemical synthesis (Wang Guo-hua, 2008).
Antimicrobial Properties
Compounds structurally related to "2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate" have been investigated for their antimicrobial potential. For example, formazans derived from a Mannich base demonstrated moderate antimicrobial activity against bacterial and fungal strains, indicating a potential avenue for the development of new antimicrobial agents (P. Sah et al., 2014).
Anticancer Activities
The modification of related chemical structures has led to the synthesis of compounds with selective inhibitory effects on cancer cell proliferation. Research into methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives has identified compounds with potent anticancer properties, suggesting a promising area for the development of new cancer therapies. These compounds have been shown to inhibit colon cancer cell proliferation selectively, underlining the importance of structural modification in enhancing biological activity (S. E. Rayes et al., 2020).
Propiedades
IUPAC Name |
[2-(3-methylbutylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)7-8-17-14(18)10-20-15(19)9-12-3-5-13(16)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKNULIVMEJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)




![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)



![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)